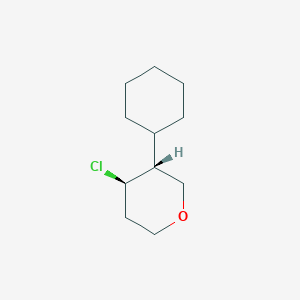
(3R,4R)-4-chloro-3-cyclohexyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-chloro-3-cyclohexyloxane is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclohexane ring substituted with a chlorine atom and an oxane ring, making it a valuable subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-chloro-3-cyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanol with thionyl chloride to introduce the chlorine atom, followed by cyclization with an appropriate oxane precursor . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-chloro-3-cyclohexyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of different cyclic alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and various cyclic ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-chloro-3-cyclohexyloxane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3R,4R)-4-chloro-3-cyclohexyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-chloro-3-hexanol: Shares a similar structural motif but differs in the length of the carbon chain.
(3R,4R)-4-acetoxy-3-[®-1-(t-butyldimethylsilyloxy)]: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(3R,4R)-4-chloro-3-cyclohexyloxane is unique due to its specific combination of a cyclohexane ring and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
61639-22-3 |
|---|---|
Molekularformel |
C11H19ClO |
Molekulargewicht |
202.72 g/mol |
IUPAC-Name |
(3R,4R)-4-chloro-3-cyclohexyloxane |
InChI |
InChI=1S/C11H19ClO/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h9-11H,1-8H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
VWDBLGGRBJGTIC-WDEREUQCSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H]2COCC[C@H]2Cl |
Kanonische SMILES |
C1CCC(CC1)C2COCCC2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


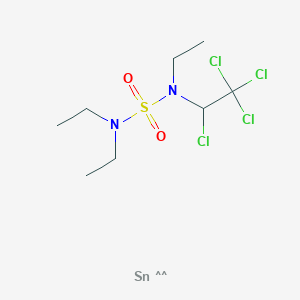

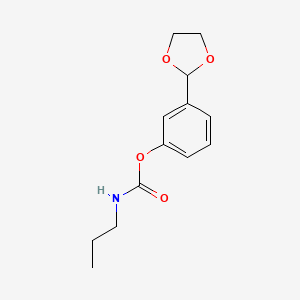
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
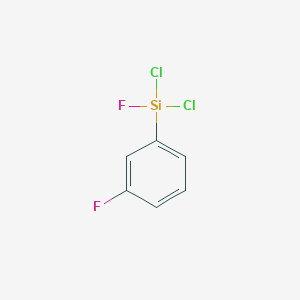
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
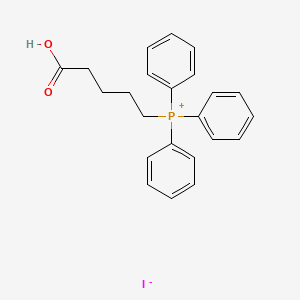
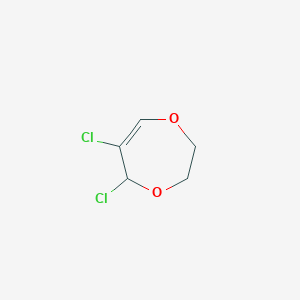
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
